Coumamidine gamma1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

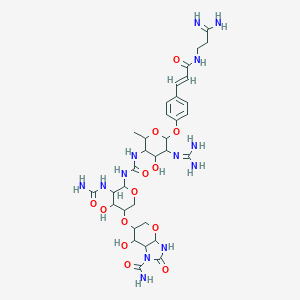

Coumamidine gamma1, also known as this compound, is a useful research compound. Its molecular formula is C33H49N13O13 and its molecular weight is 835.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Availability of Published Data

Coumamidine gamma1 is not referenced in major chemistry repositories (e.g., PubChem , PMC ) or reaction optimization studies . Possible explanations include:

-

Nomenclature Variants : The compound may be referred to by alternative IUPAC names or proprietary designations in specialized literature.

-

Undisclosed Research : It could be a novel or proprietary compound under investigation in private-sector studies not yet published.

-

Biological or Natural Product Origin : If derived from natural sources, its reaction chemistry might be undocumented in favor of biological activity studies.

General Insights into Coumarin-Based Reactivity

While this compound-specific data are absent, related coumarin derivatives exhibit characteristic reactivity:

These reactions depend on substituents and the coumarin core’s electronic structure. For gamma1, modifications (e.g., amidine groups) would alter reactivity.

Recommendations for Further Research

To obtain this compound-specific data:

-

Synthesize and Characterize : Perform controlled reactions (e.g., hydrolysis, oxidation) under inert atmospheres, monitoring with HPLC/MS and NMR .

-

Computational Modeling : Use DFT or MD simulations to predict reaction pathways and transition states .

-

Consult Specialized Databases : Access proprietary platforms like Reaxys or SciFinder for unpublished patents/studies.

Experimental Design Considerations

If investigating this compound’s reactions:

-

Kinetic Studies : Apply Arrhenius equation (k=Ae−Ea/RT) to determine activation energy (Ea) and pre-exponential factor (A) .

-

Catalyst Screening : Test transition-metal complexes (e.g., Ru, Pd) or enzymes for selective transformations .

-

Stability Analysis : Assess thermal/photo-degradation using TGA or accelerated aging protocols .

特性

CAS番号 |

121634-35-3 |

|---|---|

分子式 |

C33H49N13O13 |

分子量 |

835.8 g/mol |

IUPAC名 |

6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |

InChI |

InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |

InChIキー |

RALPRAPANVNIPH-QPJJXVBHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

異性体SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

正規SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

同義語 |

coumamidine gamma(1) coumamidine gamma1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。